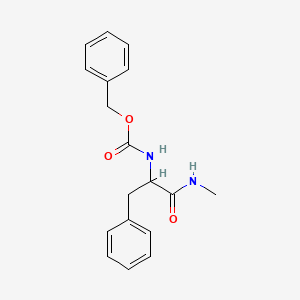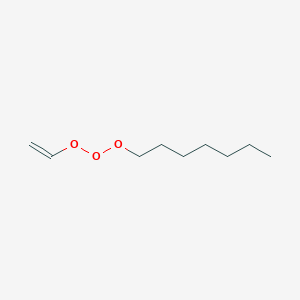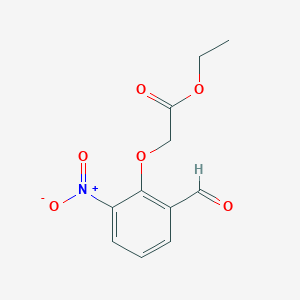
Acetic acid, 2-(2-formyl-6-nitrophenoxy)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, 2-(2-formyl-6-nitrophenoxy)-, ethyl ester is a chemical compound with the molecular formula C11H11NO6 and a molecular weight of 253.21 g/mol . This compound is characterized by the presence of an acetic acid moiety linked to a phenoxy group, which is further substituted with a formyl and a nitro group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(2-formyl-6-nitrophenoxy)-, ethyl ester typically involves the esterification of acetic acid derivatives with phenolic compounds. The reaction conditions often include the use of acid catalysts, such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield, and the use of automated systems allows for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, 2-(2-formyl-6-nitrophenoxy)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Applications De Recherche Scientifique
Acetic acid, 2-(2-formyl-6-nitrophenoxy)-, ethyl ester is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of acetic acid, 2-(2-formyl-6-nitrophenoxy)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and nitro groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The phenoxy group provides a stable scaffold for further chemical modifications, enhancing its versatility in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(2-formyl-6-methoxy-4-nitrophenoxy)acetate
- Ethyl 2-(2-formyl-6-chlorophenoxy)acetate
Uniqueness
Acetic acid, 2-(2-formyl-6-nitrophenoxy)-, ethyl ester is unique due to the presence of both formyl and nitro groups on the phenoxy ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited in various chemical and biological applications.
Propriétés
Formule moléculaire |
C11H11NO6 |
|---|---|
Poids moléculaire |
253.21 g/mol |
Nom IUPAC |
ethyl 2-(2-formyl-6-nitrophenoxy)acetate |
InChI |
InChI=1S/C11H11NO6/c1-2-17-10(14)7-18-11-8(6-13)4-3-5-9(11)12(15)16/h3-6H,2,7H2,1H3 |
Clé InChI |
AWKSRESXXRORER-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=C(C=CC=C1[N+](=O)[O-])C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


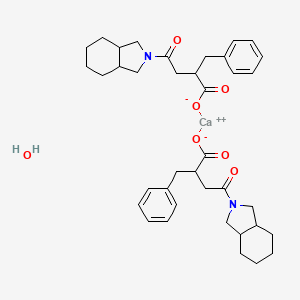
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14795864.png)

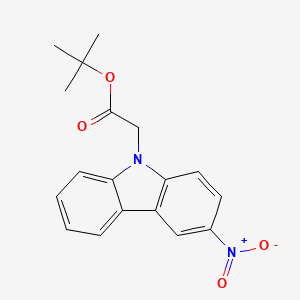

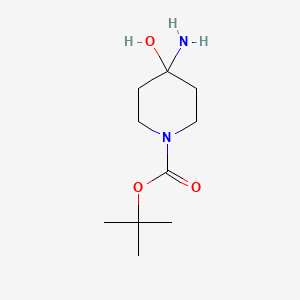
![2-amino-N-ethyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14795911.png)
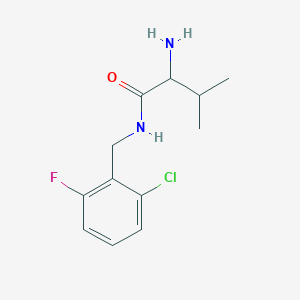
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-{4-[2-(Pyridin-4-Ylmethoxy)ethyl]-1,3-Thiazol-2-Yl}urea](/img/structure/B14795914.png)
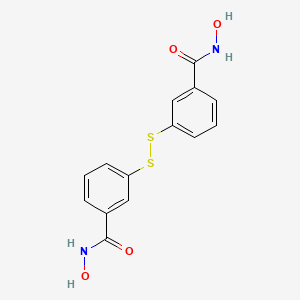
![1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl N-[1-(3,4-dihydroxy-5-methyloxolan-2-yl)-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B14795921.png)
